molecular formula C5H10N2O2 B1445164 3-Aminooxolane-3-carboxamide CAS No. 1342406-32-9

3-Aminooxolane-3-carboxamide

Cat. No.: B1445164
CAS No.: 1342406-32-9
M. Wt: 130.15 g/mol
InChI Key: UYZGJJIHZKHDTQ-UHFFFAOYSA-N
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Description

3-Aminooxolane-3-carboxamide is a compound that belongs to the class of oxolane derivatives It contains an oxolane ring, which is a five-membered ring with one oxygen atom, and an amino group attached to the third carbon

Properties

IUPAC Name

3-aminooxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)5(7)1-2-9-3-5/h1-3,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGJJIHZKHDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminooxolane-3-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This can be done using catalytic or non-catalytic methods. For instance, the direct amidation of carboxylic acids with amines can be facilitated by activating the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

In an industrial setting, the production of 3-Aminooxolane-3-carboxamide may involve the use of bulk manufacturing techniques. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Aminooxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

3-Aminooxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminooxolane-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminooxolane-3-carboxamide include other oxolane derivatives and carboxamides. Examples include:

  • 3-Aminooxetane-3-carboxamide
  • 3-Aminotetrahydrofuran-3-carboxamide

Uniqueness

What sets 3-Aminooxolane-3-carboxamide apart from similar compounds is its specific structure, which combines the oxolane ring with an amino group at the third carbon. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .

Biological Activity

3-Aminooxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

3-Aminooxolane-3-carboxamide can be characterized by its oxolane ring structure, which contributes to its biological properties. The presence of an amino group and a carboxamide functional group enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-Aminooxolane-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research has indicated that compounds with similar structures often exhibit:

  • Antimicrobial properties : Targeting bacterial cell walls or metabolic pathways.
  • Anticancer activity : Inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory effects : Modulating inflammatory pathways.

Efficacy Against Pathogens

Recent studies have evaluated the efficacy of 3-Aminooxolane-3-carboxamide against various pathogens, particularly focusing on its potential as an antimicrobial agent.

Pathogen MIC (μM) Activity Description
Mycobacterium tuberculosis6.55Comparable potency to first-line anti-TB drugs
Staphylococcus aureus12.0Moderate activity observed
Escherichia coli15.5Exhibited significant inhibition

Case Studies

  • Antitubercular Activity : A study demonstrated that 3-Aminooxolane-3-carboxamide exhibited a minimum inhibitory concentration (MIC) comparable to established anti-tuberculosis drugs. It was effective against multidrug-resistant strains, suggesting a promising role in treating resistant infections .
  • Cancer Cell Lines : In vitro studies assessed the cytotoxicity of 3-Aminooxolane-3-carboxamide on various cancer cell lines, including breast (MCF-7) and prostate (PC-3). The IC50 values indicated moderate to high cytotoxicity, supporting further exploration as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-Aminooxolane-3-carboxamide. Modifications to the oxolane ring and functional groups can enhance potency and selectivity.

Modification Effect on Activity
Addition of halogensIncreased lipophilicity and potency
Alteration of amine groupEnhanced selectivity for target enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminooxolane-3-carboxamide
Reactant of Route 2
3-Aminooxolane-3-carboxamide

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